![molecular formula C7H9ClN4 B2852800 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride CAS No. 2418663-42-8](/img/structure/B2852800.png)
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride is a chemical compound with the CAS Number: 2418663-42-8 . It has a molecular weight of 184.63 . The IUPAC name for this compound is 5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidin-3-amine hydrochloride .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.科学研究应用
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride is not fully understood. However, it has been shown to modulate several signaling pathways involved in inflammation and cancer growth. It has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer growth. Additionally, this compound has been shown to inhibit the activity of protein kinase B (Akt), a signaling pathway that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been reported to improve cognitive function in animal models of Alzheimer’s disease.
实验室实验的优点和局限性
One of the advantages of using 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride in lab experiments is its ability to modulate several signaling pathways involved in inflammation and cancer growth. This makes it a promising candidate for drug development in these fields. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the study of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride. One of the areas of interest is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to evaluate the potential of this compound as an anticancer agent. Furthermore, the potential use of this compound in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease needs to be further investigated. Finally, the development of novel synthesis methods for this compound may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its ability to modulate several signaling pathways involved in inflammation and cancer growth makes it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and evaluate its potential toxicity.
合成方法
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride has been reported in several studies. One of the most common methods involves the reaction of 5-methylpyrazole-3-carboxylic acid with guanidine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with an appropriate amine to yield this compound.
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
属性
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-2-3-11-7(10-5)6(8)4-9-11;/h2-4H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPCIMSLXVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
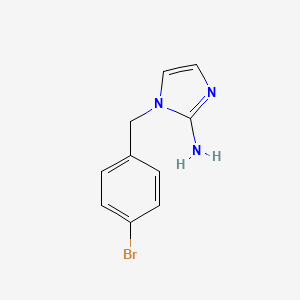
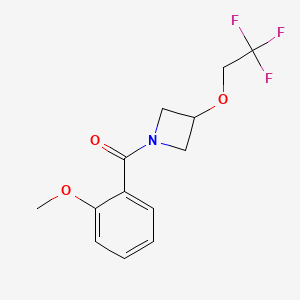
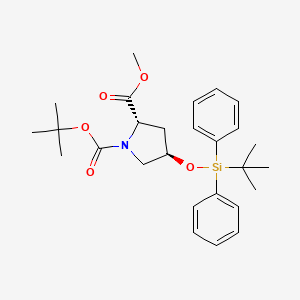

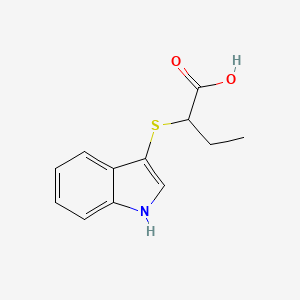
![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)


![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)

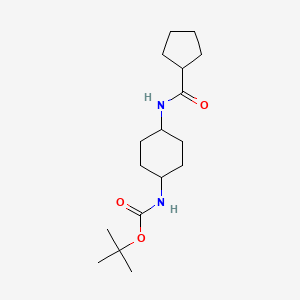
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
